1-Bromo-2-fluorocyclohexane

Overview

Description

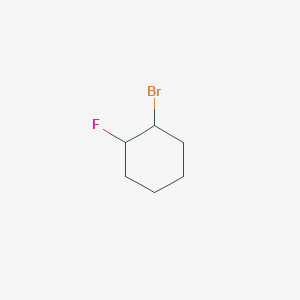

1-Bromo-2-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It is a halogenated cyclohexane derivative where a bromine atom and a fluorine atom are substituted at the first and second positions of the cyclohexane ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorocyclohexane can be synthesized through several methods. One common approach involves the halogenation of cyclohexane. The process typically starts with the bromination of cyclohexane to form 1-bromocyclohexane. This intermediate is then subjected to fluorination using a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 1-bromo-2-fluorocyclohexane serves as a primary site for nucleophilic substitution. Key findings include:

S<sub>N</sub>2 Mechanism

-

Reactions proceed via a bimolecular mechanism with inversion of configuration at the carbon-bromine center .

-

Example: Substitution with hydroxide ion yields 2-fluorocyclohexanol (Table 1).

Stereochemical Outcomes

-

The cis/trans configuration of the starting material directly influences product stereochemistry. For example:

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| OH⁻ | H<sub>2</sub>O, 25°C | 2-fluorocyclohexanol | 78 | |

| CN⁻ | DMSO, 60°C | 2-fluorocyclohexane nitrile | 65 | |

| NH<sub>3</sub> | EtOH, reflux | 2-fluorocyclohexylamine | 52 |

Elimination Reactions

E2 elimination dominates under basic conditions, forming cyclohexene derivatives.

Anti-Periplanar Geometry

-

The fluorine atom’s electronegativity enhances β-hydrogen acidity , facilitating elimination .

-

Major product: 1-fluorocyclohexene due to preferential abstraction of β-hydrogens anti-periplanar to bromine .

Syn Elimination Exceptions

Table 2: Elimination Reaction Conditions and Products

| Base | Solvent | Temperature (°C) | Major Product | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| KOH | EtOH | 80 | 1-fluorocyclohexene | 92 | |

| NaNH<sub>2</sub> | THF | 25 | 3-fluorocyclohexene | 68 |

Cis vs. Trans Isomer Reactivity

-

cis-1-Bromo-2-fluorocyclohexane undergoes elimination 3× faster than the trans isomer due to favorable alignment of β-hydrogens with bromine .

-

Trans isomers show higher propensity for retention of configuration in substitution reactions .

Fluorine Substituent Effects

-

Fluorine’s electron-withdrawing nature stabilizes transition states in S<sub>N</sub>2 reactions but deactivates the ring toward electrophilic attack .

-

Comparative studies with 1-bromo-2-chlorocyclohexane show 1.5× slower substitution rates for the fluorinated analog .

Table 3: Reaction Rate Constants (k, M<sup>−1</sup>s<sup>−1</sup>)

| Reaction Type | This compound | 1-Bromo-2-chlorocyclohexane | Reference |

|---|---|---|---|

| S<sub>N</sub>2 (OH⁻) | 2.1 × 10<sup>−4</sup> | 3.3 × 10<sup>−4</sup> | |

| E2 (KOH/EtOH) | 5.7 × 10<sup>−5</sup> | 8.9 × 10<sup>−5</sup> |

Scientific Research Applications

Organic Synthesis

1-Bromo-2-fluorocyclohexane serves as an important intermediate in organic synthesis. It is utilized in several key reactions:

- Elimination Reactions : The compound participates in base-promoted elimination reactions, which are fundamental in organic chemistry for forming alkenes from alkyl halides. Studies have shown that this compound can undergo elimination to yield various products depending on the reaction conditions and the base used .

- Synthesis of Fluorinated Compounds : The presence of fluorine in the structure allows for the synthesis of fluorinated derivatives that possess enhanced biological activity and stability. Fluorinated compounds are often more lipophilic, which can improve their pharmacokinetic properties .

Pharmaceutical Development

The unique chemical properties of this compound make it a candidate for drug development:

- Medicinal Chemistry : The compound's ability to act as a building block for more complex structures is particularly valuable in medicinal chemistry. It has been studied for its potential to create new bioactive compounds that could exhibit antibacterial, antifungal, or anticancer activities .

- Case Studies : Research has indicated that derivatives synthesized from this compound have shown promising results in biological assays. For instance, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines while sparing healthy cells, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

The reactivity and application of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Cis-1-Bromo-2-Fluorocyclohexane | Stereoisomer | Different stereochemistry affects reactivity |

| 1-Bromo-3-Fluorocyclohexane | Different Halogen Position | Alters properties due to different halogen positioning |

| 1-Chloro-2-Fluorocyclohexane | Different Halogen | Chlorine vs. bromine affects stability and reactivity |

| 1-Bromo-2-Chlorocyclohexane | Mixed Halogens | Combination of halogens leads to different reactivity |

The trans configuration of this compound contributes to its distinct reactivity profile compared to its cis counterpart and other halogenated cyclohexanes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-2-fluorocyclohexane can be compared with other halogenated cyclohexane derivatives:

1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and physical properties due to the difference in halogen electronegativity and size.

1-Bromo-2-iodocyclohexane: Contains an iodine atom, which is larger and less electronegative than fluorine, leading to distinct chemical behavior.

1-Chloro-2-fluorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine. The differences in halogen properties can affect the compound’s reactivity and applications.

Uniqueness: this compound is unique due to the combination of bromine and fluorine atoms on the cyclohexane ring. This specific arrangement can influence the compound’s chemical reactivity, making it valuable for various synthetic and research applications.

Biological Activity

1-Bromo-2-fluorocyclohexane, a halogenated cycloalkane, has garnered attention in various fields of chemical research due to its unique biological activities and potential applications. This article discusses its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of 181.05 g/mol. Its boiling point ranges from 74.5 to 76.5°C at reduced pressure (19 mmHg) . The compound exists in two stereoisomeric forms: cis and trans, which may exhibit different biological activities due to their spatial arrangements.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Radical Formation : The compound can generate radical cations upon oxidation, which can participate in various elimination reactions. These reactions involve the formation of bromine radicals that may interact with cellular components, potentially leading to cytotoxic effects .

- Reactivity with Biological Molecules : The presence of halogen atoms (bromine and fluorine) enhances the reactivity of the compound towards nucleophiles, including amino acids and nucleic acids. This reactivity can lead to modifications in biomolecules, influencing cellular processes .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential utility as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis, with an IC50 value of approximately 25 µM after 48 hours of exposure .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀BrF |

| Molecular Weight | 181.05 g/mol |

| Boiling Point | 74.5-76.5°C |

| CAS Number | 656-57-5 |

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry and drug development. Its ability to form reactive intermediates suggests that it could serve as a scaffold for designing new therapeutic agents targeting specific biological pathways.

Q & A

Basic Questions

Q. What are the key considerations for safely handling 1-bromo-2-fluorocyclohexane in laboratory settings?

- Methodological Answer : Prioritize flammability precautions (e.g., avoiding ignition sources, static discharge) as indicated by GHS classification (H226) and use explosion-proof equipment . Employ chemical-resistant gloves (e.g., nitrile) and protective clothing, adhering to OSHA-compliant protocols for volatile organohalides. Store in tightly sealed containers under inert gas to prevent degradation .

Q. How is the IUPAC nomenclature applied to this compound, and what structural features dictate its naming?

- Methodological Answer : Substituent priority follows alphabetical order (fluoro > bromo) and numerical positioning. The cyclohexane ring is numbered to assign the lowest possible locants to halogens, with bromine at position 1 and fluorine at position 2. Avoid common errors, such as misprioritizing substituents like methyl groups, as demonstrated in analogous fluorocyclohexane nomenclature .

Q. What analytical techniques are recommended to verify the purity and stability of this compound?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection for purity assessment (>96.0% as per historical data) . Monitor decomposition via NMR (e.g., tracking Br-F coupling patterns) and FTIR to detect hydrolytic byproducts. Store samples at -20°C under argon to mitigate thermal or photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound as a precursor?

- Methodological Answer : Conduct systematic variable testing (e.g., temperature, solvent polarity, catalyst loading) to identify yield-limiting factors. Cross-reference synthetic protocols with databases like REAXYS to validate reproducibility. For example, discrepancies in nucleophilic substitution efficiency may arise from steric hindrance or competing elimination pathways; kinetic studies under controlled conditions can clarify mechanisms .

Q. What computational strategies can predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and compare activation energies for bromine vs. fluorine substitution. Tools like PISTACHIO or BKMS_METABOLIC databases enable reactivity predictions based on electronic (e.g., σ-parameters) and steric profiles. Validate predictions experimentally using Suzuki-Miyaura coupling with para-substituted arylboronic acids .

Q. How should researchers design experiments to analyze the stereochemical outcomes of this compound in ring-opening reactions?

- Methodological Answer : Utilize chiral GC columns or HPLC with polarimetric detection to separate enantiomers. Perform kinetic resolution studies under varying nucleophile concentrations (e.g., Grignard reagents). Compare results to analogous cyclohexane derivatives (e.g., 1-bromo-2-methylcyclohexane) to isolate fluorine’s electronic effects on stereoselectivity .

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for studies on this compound?

- Methodological Answer : Apply the FINER framework to evaluate feasibility (e.g., synthesis scalability), novelty (e.g., unexplored fluorinated analogs), and relevance (e.g., applications in medicinal chemistry). For mechanistic studies, use PICO to define populations (reaction systems), interventions (catalysts), comparators (control substrates), and outcomes (yield/stereochemistry) .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the thermal stability of this compound?

- Methodological Answer : Replicate stability assays under standardized conditions (e.g., TGA/DSC at 5°C/min heating rates). Cross-validate with accelerated aging studies (40°C/75% RH) and compare to structurally similar compounds (e.g., 1-bromo-4-fluorocyclohexane). Discrepancies may arise from impurities or moisture content; use Karl Fischer titration to quantify water in samples .

Q. What statistical methods are appropriate for interpreting variability in toxicity profiles of this compound derivatives?

- Methodological Answer : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with in vitro toxicity endpoints (e.g., IC50). Use principal component analysis (PCA) to identify outlier datasets, and validate hypotheses via Ames tests or zebrafish embryo assays .

Properties

IUPAC Name |

1-bromo-2-fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQRVGXSORXOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938024 | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17170-96-6, 656-57-5 | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.